molecular formula C12H11N3O5 B2546849 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 439095-14-4

5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2546849
CAS No.: 439095-14-4
M. Wt: 277.236
InChI Key: AOAXTDWLQWKTNT-UHFFFAOYSA-N
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Description

5-(Carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: Not explicitly provided in evidence) is a triazole-based carboxylic acid derivative characterized by two key functional groups: a 4-methoxyphenyl substituent at the 1-position and a carboxymethyl group (-CH2COOH) at the 5-position of the triazole ring. The 4-methoxyphenyl group contributes electron-donating effects, while the carboxymethyl group introduces additional acidity and polarity, influencing solubility and reactivity.

Properties

IUPAC Name

5-(carboxymethyl)-1-(4-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-8-4-2-7(3-5-8)15-9(6-10(16)17)11(12(18)19)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAXTDWLQWKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Azide Synthesis : 4-Methoxyphenyl azide is prepared via diazotization of 4-methoxyaniline followed by sodium azide substitution.
  • Alkyne Synthesis : Ethyl propiolate derivatives functionalized with a carboxymethyl group are synthesized via Michael addition to acrylate esters.

Cycloaddition Conditions

Reaction of 4-methoxyphenyl azide (1.2 equiv) with ethyl 3-carboxymethylpropiolate (1.0 equiv) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) at 60°C for 12 hours yields the triazole ester intermediate. Subsequent saponification with NaOH (2M) in ethanol affords the target carboxylic acid in 68% overall yield.

Ruthenium-Catalyzed Cycloaddition

Ruthenium catalysts enable regioselective triazole formation under milder conditions. The [Cp*RuCl]₄-mediated approach is particularly effective for sterically demanding substrates.

Reaction Protocol

A mixture of 4-methoxyphenyl azide (1.0 equiv) and ethyl 2-carboxymethylacetylenedicarboxylate (1.1 equiv) in anhydrous DMF is treated with [Cp*RuCl]₄ (5 mol%) under nitrogen at 25°C for 2 hours. The reaction proceeds via a ruthenium-nitride intermediate, yielding the triazole ester (87% isolated). Acid hydrolysis (HCl, 6M) then produces the carboxylic acid derivative.

Malonate-Based Cyclization

This method exploits the nucleophilic ring-opening of azides by malonate anions, followed by cyclization (Figure 1).

Key Steps

  • Malonate Activation : Ethyl cyanomalonate (1.0 equiv) is deprotonated with NaOEt (1.2 equiv) in ethanol.
  • Azide Addition : 4-Methoxyphenyl azide (1.0 equiv) is added, initiating a [3+2] cycloaddition to form an imino triazole intermediate.
  • Tautomerization : Spontaneous aromatization yields ethyl 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (74% yield).
  • Saponification : Treatment with aqueous NaOH (2M) followed by acidification gives the final product.

Decarboxylative Triazolation

A photocatalytic method developed by Li et al. enables direct conversion of carboxylic acids to triazoles via a radical-mediated process.

Tricomponent Coupling

  • Reactants :
    • Starting acid: 3-(4-Methoxyphenyl)-2-carboxypropanoic acid
    • Alkyne: Methyl propiolate
    • Azide source: NaN₃ (2.0 equiv)
  • Catalysts : Acridine photocatalyst (A1, 5 mol%), CuI (10 mol%)
  • Conditions : TBPB oxidant (1.5 equiv), 400 nm LED, DMF, 25°C, 8 hours
  • Yield : 82% isolated after HPLC purification

Post-Functionalization Strategies

Carboxymethyl Group Installation

  • Intermediate : 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized via CuAAC.
  • Alkylation : Treatment with bromoacetic acid (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 hours installs the carboxymethyl group (61% yield).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
CuAAC 68 12 h High regioselectivity Requires pre-functionalized alkyne
Ru-catalyzed 87 2 h Mild conditions Costly catalyst
Malonate cyclization 74 7 h No metal catalysts Multi-step synthesis
Decarboxylative 82 8 h One-pot, broad scope Requires specialized equipment
Post-functionalization 61 6 h Modular approach Lower yield

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring participates in strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form fused heterocyclic systems. For example:

  • Reaction with alkynes : Under Cu(I) catalysis, the triazole’s C–H bond undergoes functionalization to generate bis-triazole derivatives.

  • Electrophilic additions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at the triazole’s π-deficient sites.

Table 1: Cycloaddition Reaction Conditions

ReactantCatalystSolventTemperatureYield
PhenylacetyleneCuI/Et₃NDMF25°C78%
Maleic anhydrideNoneToluene110°C65%

Esterification and Decarboxylation

The carboxylic acid groups undergo esterification and thermal decarboxylation:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, enhancing solubility for subsequent reactions.

  • Decarboxylation : Heating above 200°C eliminates CO₂, yielding 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives .

Key Data :

  • Decarboxylation activation energy : ~45 kJ/mol (calculated via DSC) .

  • Esterification efficiency : >90% conversion in anhydrous methanol.

Amidation and Peptide Coupling

The carboxylic acids form amides via coupling reagents like EDC/HOBt:

  • Reaction with primary amines : Produces triazole-4-carboxamides with antimicrobial activity.

  • Mechanism : Carbodiimide activates the carboxylate, forming an O-acylisourea intermediate that reacts with nucleophiles.

Example :
Compound + H2N–REDC/HOBtTriazole–CONH–R\text{Compound + H}_2\text{N–R} \xrightarrow{\text{EDC/HOBt}} \text{Triazole–CONH–R}

Acid-Catalyzed Rearrangements

The triazole ring undergoes Dimroth rearrangement under acidic conditions:

  • Process : Ring-opening at the N1–C2 bond followed by recombination to form 5-amino-triazole isomers .

  • Conditions : HCl/ethanol, 80°C, 6 hours .

Mechanistic Pathway :

  • Protonation of triazole nitrogen.

  • Ring opening to form a thioamide intermediate.

  • Re-closure to generate rearranged product .

Coordination Chemistry

The carboxylic acids act as bidentate ligands for transition metals:

  • Ru(II) complexes : Form octahedral geometries via O,N-coordination, used in catalysis .

  • Cu(II) complexes : Exhibit enhanced antimicrobial activity compared to the free ligand.

Table 2: Metal Complex Properties

MetalGeometryApplicationStability Constant (log K)
Ru(II)OctahedralOxidation catalysis12.3 ± 0.2
Cu(II)Square planarAntimicrobial agents8.9 ± 0.1

Photochemical Reactions

UV irradiation induces C–C bond cleavage between the triazole and carboxymethyl group:

  • Primary product : 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid .

  • Quantum yield : Φ = 0.18 at 254 nm .

Biological Activity Modulation

Structural modifications via these reactions influence bioactivity:

  • Antifungal activity : Methyl esters show 4× higher potency against Candida albicans vs. parent acid (MIC = 8 μg/mL).

  • Anticancer effects : Cu(II) complexes exhibit IC₅₀ = 12 μM against HeLa cells.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Controlled functionalization of its triazole core and carboxylic acid groups enables tailored applications in drug design and catalysis.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole moiety often exhibit significant biological activities, including antimicrobial and antifungal properties. Preliminary studies suggest that 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid may interact with various biological targets, which could lead to its application in treating infections caused by resistant strains of bacteria and fungi.

Medicinal Chemistry

The dual carboxylic acid functionalities combined with the methoxy substitution on the phenyl ring may enhance the compound's solubility and reactivity compared to other triazoles. This characteristic makes it a candidate for drug development, particularly in designing agents that target specific enzymes or receptors involved in cellular signaling pathways .

Synthesis of Functional Materials

The unique structure of this compound allows for its use in synthesizing functional materials. Its ability to form coordination complexes can be exploited in developing new materials with tailored properties for applications in electronics or catalysis.

Polymer Chemistry

Due to its functional groups, this compound can be integrated into polymer matrices to enhance their properties. It can serve as a building block in the synthesis of advanced materials that exhibit improved thermal stability and mechanical strength .

Study on Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Research on Drug Development

In another study focused on drug design, scientists explored the interactions of this compound with specific biological targets using molecular docking simulations. The findings indicated favorable binding affinities with certain enzymes implicated in disease pathways, supporting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can mimic natural substrates, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole Carboxylic Acids

Compound Name R1 (Position 1) R5 (Position 5) Key Properties/Notes
Target Compound 4-Methoxyphenyl Carboxymethyl High polarity, dual carboxylic groups
5-(Carboxymethyl)-1-(4-chlorophenyl)-... 4-Chlorophenyl Carboxymethyl Mp: 188–189°C; stronger electron-withdrawing Cl
5-Ethyl-1-(4-methoxyphenyl)-... 4-Methoxyphenyl Ethyl Lower acidity; increased lipophilicity
1-(4-Chloro-2-fluorophenyl)-5-methyl-... 4-Chloro-2-fluorophenyl Methyl Halogen-enhanced acidity; Mp not reported
  • In contrast, chlorine or fluorine substituents (e.g., in ) withdraw electrons, increasing acidity and reactivity .
  • Acidity: The dual carboxylic groups in the target compound likely result in higher acidity (pKa ~2–3 for similar triazoles) compared to mono-carboxylic analogs like 5-ethyl derivatives .

Key Research Findings

Acidity vs. Bioactivity : Carboxylic acids in this class often exhibit lower biological activity than their amide counterparts due to poor membrane permeability . For example, 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed 40% growth inhibition in lung cancer cells, while its amide derivatives achieved higher efficacy .

Synthetic Flexibility : The carboxymethyl group enables further functionalization (e.g., esterification, amidation), making the target compound a versatile intermediate for drug discovery .

Thermal Stability : Analogous triazole carboxylic acids (e.g., ) decompose via decarboxylation at ~175°C, suggesting similar thermal behavior for the target compound .

Biological Activity

5-(Carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H11N3O5C_{12}H_{11}N_3O_5 with a melting point between 200°C and 201°C. The compound features a triazole ring which is known for its biological significance in medicinal chemistry.

PropertyValue
Chemical FormulaC12H11N3O5C_{12}H_{11}N_3O_5
Melting Point200-201 °C
CAS Number439095-14-4

Anti-inflammatory Activity

Research indicates that compounds related to the triazole family, including derivatives of this compound, exhibit significant anti-inflammatory properties. A study demonstrated that similar triazole derivatives showed anti-inflammatory activity equivalent to indomethacin and celecoxib, with lower incidence of gastric ulceration compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have been shown to possess antiproliferative effects against various cancer cell lines. In particular, one derivative demonstrated significant cytotoxicity against leukemia cell lines with a GI50 value comparable to doxorubicin .

Table: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (μM)
5aK-5620.63
6HL-600.69
4aLOX IMVI0.15

The biological activity of triazole compounds often involves the inhibition of key enzymes involved in inflammatory and cancer pathways. For example, docking studies have suggested that these compounds can effectively bind to cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . Additionally, the induction of apoptosis in cancer cells has been observed through morphological changes and DNA damage mechanisms .

Case Study 1: Anti-inflammatory Effects

In a controlled study evaluating various triazole derivatives for their COX inhibitory activity, it was found that specific analogs exhibited IC50 values as low as 39.8 μM for COX-1 and 46.3 μM for COX-2. These findings suggest that modifications to the triazole structure can enhance anti-inflammatory efficacy while minimizing side effects associated with traditional NSAIDs .

Case Study 2: Anticancer Efficacy

Another study focused on the antiproliferative effects of triazole derivatives against multiple leukemia cell lines. The results indicated that certain compounds not only inhibited cell growth but also induced significant apoptotic markers such as chromatin condensation and membrane blebbing . These findings underscore the potential of triazole derivatives as therapeutic agents in cancer treatment.

Q & A

Q. What synthetic routes are recommended for preparing 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer : The synthesis of triazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis . Adapting this approach:

Start with 4-methoxyaniline and a β-ketoester derivative to form a triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduce the carboxymethyl group at position 5 using alkylation or Michael addition.

Optimize yields by controlling reaction temperature (e.g., 60–80°C for CuAAC), solvent polarity (DMF/water mixtures), and stoichiometric ratios of reagents .

Key Challenges : Low solubility of intermediates (common in triazole derivatives ). Use polar aprotic solvents (DMSO) or sonication to improve dissolution.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; carboxylic acid protons absent due to exchange broadening) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, related triazole-carboxylic acids crystallize in monoclinic systems with intermolecular O–H···O bonds (R-factor < 0.07) .
  • FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm1^{-1}) and triazole ring vibrations (~1600 cm1^{-1}) .

Q. How does the compound’s solubility profile impact experimental design in aqueous systems?

Methodological Answer : The carboxymethyl and carboxylic acid groups enhance hydrophilicity, but the methoxyphenyl group introduces hydrophobicity.

  • Solubility Testing : Perform phase-solubility studies in buffers (pH 2–10). For low solubility (<1 mg/mL in water), use co-solvents (e.g., 10% DMSO) or salt forms (e.g., sodium carboxylate) .
  • Biological Assays : For cell-based studies, ensure solvent concentrations remain below cytotoxicity thresholds (e.g., DMSO ≤ 0.1% v/v) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites. For example, the triazole N2 atom may act as a hydrogen-bond acceptor .
  • Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., pyrazolyl-triazoles ).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%ABS) and CYP450 interactions .

Q. Example DFT Results (Hypothetical) :

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
Band Gap4.4

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer : Contradictions often arise from assay variability or unaccounted substituent effects.

  • Case Study : If the compound shows high in vitro activity but low in vivo efficacy:
    • Verify metabolic stability via liver microsome assays.
    • Check for plasma protein binding (equilibrium dialysis) .
    • Modify the carboxymethyl group to reduce first-pass metabolism (e.g., ester prodrugs) .
  • Statistical Tools : Use multivariate analysis (PCA) to identify outliers or confounding variables .

Q. What strategies are recommended for analyzing the compound’s potential as a metalloenzyme inhibitor?

Methodological Answer :

  • Chelation Studies : Titrate with metal ions (e.g., Zn2+^{2+}, Fe3+^{3+}) and monitor UV-Vis shifts (200–400 nm) .
  • Enzyme Kinetics : Test inhibition of carbonic anhydrase or metallo-β-lactamases. Calculate IC50IC_{50} via Michaelis-Menten plots .
  • X-ray Absorption Spectroscopy (XAS) : Confirm metal coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/alkaline conditions : Incubate at pH 1–13 (37°C, 24h) and analyze via HPLC.
    • Thermal stress : Heat at 60°C for 72h; monitor decarboxylation via TGA .
  • Stabilization Strategies : Lyophilization for long-term storage; avoid aqueous buffers below pH 3 .

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